molecular formula C12H14N2O · HCl B195843 Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl- CAS No. 115664-37-4

Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-

Cat. No. B195843
M. Wt: 202.25 g/mol
InChI Key: RDAWYMFVGHLOAF-UHFFFAOYSA-N
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Description

“Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-” is a chemical compound with the molecular formula C12H14N2O . It is also known as 3-hydroxydetomidine and is a member of benzyl alcohols .


Synthesis Analysis

The synthesis of imidazole-based compounds like “Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-” has seen significant advances in recent years . Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-” consists of a benzene ring attached to a methanol group, with a 1H-imidazol-4-ylmethyl group at the 3rd position and a methyl group at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-” include a molecular weight of 202.25 g/mol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 455.4±40.0 °C at 760 mmHg, and an enthalpy of vaporization of 75.4±3.0 kJ/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 and a topological polar surface area of 48.9 Ų .

Scientific Research Applications

Fluorescent Probe Synthesis

Benzenemethanol derivatives have been utilized in the synthesis of fluorescent probes. For example, a compound synthesized from 3-methylbenzene-1,2-diamine showed strong fluorescence when coordinated with Zn2+, indicating potential applications in fluorescence-based sensing and imaging technologies (Zheng Wen-yao, 2012).

Coordination Polymers

Biodiesel Production

In biodiesel production, benzenemethanol derivatives have been employed as catalysts. Research indicates their effectiveness in catalyzing the transesterification of oils, a crucial step in biodiesel synthesis (Avinash Ganesh Khiratkar et al., 2018).

Electrocatalysis

Benzenemethanol derivatives have been applied in electrocatalysis. For instance, an imidazole derivative was used as a bifunctional electrocatalyst for the simultaneous determination of various substances, highlighting its potential in electrochemical sensors and analytical techniques (N. Nasirizadeh et al., 2013).

Photocatalytic Activity

Some coordination polymers based on benzenemethanol derivatives have been found to exhibit photocatalytic activity, which could be significant in environmental applications like dye degradation (Xiutang Zhang et al., 2015).

Structural and Spectroscopic Analysis

Benzenemethanol derivatives have been used in structural and spectroscopic analysis, providing valuable insights into molecular geometry and vibrational frequencies. This is crucial in the field of chemistry for understanding molecular interactions and properties (G. Li et al., 2013).

properties

IUPAC Name

[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12/h2-4,6,8,15H,5,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAWYMFVGHLOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1CO)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567303
Record name {3-[(1H-Imidazol-5-yl)methyl]-2-methylphenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-

CAS RN

115664-37-4
Record name {3-[(1H-Imidazol-5-yl)methyl]-2-methylphenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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